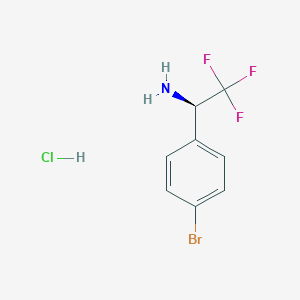

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral amine compound characterized by the presence of a bromophenyl group and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and trifluoroacetaldehyde.

Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 4-bromobenzaldehyde with an amine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Hydrochloride Formation: Finally, the ®-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride may involve:

Large-scale synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Optimization of reaction conditions: Employing high-throughput screening to identify optimal conditions for each step.

Purification: Using advanced chromatographic techniques to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis.

Building Block: Serves as a building block in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.

Medicine

Pharmaceutical Development: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry

Material Science: Utilized in the synthesis of novel materials with unique properties.

Mecanismo De Acción

The mechanism of action of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The bromophenyl group may interact with hydrophobic pockets in target proteins, influencing their activity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride: The enantiomer of the compound, with different biological activity.

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

1-(4-Bromophenyl)-2,2,2-trifluoroethanol: An alcohol derivative with different reactivity.

Uniqueness

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, commonly referred to as (R)-Trifluoroethanamine, is a compound of significant interest due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8BrClF3N

- Molecular Weight : 290.51 g/mol

- CAS Number : 842169-83-9

The compound features a brominated phenyl ring and a trifluoroethylamine moiety, which contribute to its distinctive chemical reactivity and solubility in various solvents .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. It has been studied for its potential as a pharmacological agent in various therapeutic contexts:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. It appears to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially making it beneficial in neurodegenerative diseases.

- Antitumor Properties : Some studies have indicated that (R)-Trifluoroethanamine may possess antitumor activity through mechanisms involving apoptosis induction in cancer cell lines .

The biological effects of this compound are attributed to several mechanisms:

- Receptor Interaction : The compound may act as a modulator of various neurotransmitter receptors, including serotonin receptors (5-HT) and adrenergic receptors. This interaction is crucial for its antidepressant effects.

- Inhibition of Enzymes : It has been suggested that the compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of mood-regulating neurotransmitters .

Case Studies

-

Study on Antidepressant Effects :

- A study conducted on rodents demonstrated that administration of (R)-Trifluoroethanamine led to significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and sucrose preference test were employed to evaluate these effects.

- Neuroprotection Against Oxidative Stress :

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of (R)-Trifluoroethanamine relative to structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| (R)-Trifluoroethanamine | 842169-83-9 | Bromophenyl group | Antidepressant, neuroprotective |

| (S)-Trifluoroethanamine | 66511989 | Similar structure | Less studied, potential differences in activity |

| N-Methyl-2,2,2-trifluoroethylamine | 373-88-6 | Lacks bromine | Limited biological data |

Propiedades

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDERGPILUSRV-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.